1-(3,4-diethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO5S/c1-3-28-20-10-5-16(15-21(20)29-4-2)22(25)24-13-11-19(12-14-24)30(26,27)18-8-6-17(23)7-9-18/h5-10,15,19H,3-4,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMSEYVXXPGLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.
Attachment of the Diethoxyphenyl Group: The diethoxyphenyl group is attached through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl group or the sulfonyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,4-diethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, this compound could be investigated for its potential as a pharmaceutical agent. Piperidine derivatives are known for their activity on the central nervous system, and this compound might exhibit similar properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential in treating neurological disorders, given the known activity of piperidine derivatives.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine would depend on its specific biological target. Generally, piperidine derivatives interact with neurotransmitter receptors or enzymes in the central nervous system, modulating their activity. The fluorophenyl and diethoxyphenyl groups might enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Piperidine Derivatives
Substituent Effects on Sulfonyl Groups
4-Fluorobenzenesulfonyl vs. Other Sulfonyl Substituents
- Activity metrics (e.g., reference code 1012) suggest moderate biological activity.
- The thiophene-oxadiazole moiety introduces heterocyclic diversity absent in the target compound.
- 1-(p-Tolylsulfonyl)piperidine (): Methyl substitution enhances lipophilicity but lacks the electronegativity of fluorine, possibly reducing polar interactions.
Key Insight : Fluorine’s small size and high electronegativity optimize electronic interactions without steric hindrance, making the 4-fluorobenzenesulfonyl group advantageous for target engagement .
Benzoyl Group Modifications: Diethoxy vs. Methoxy
- 1-(3,4-Dimethoxyphenyl)piperidine Derivatives (): Methoxy groups are less lipophilic than ethoxy, leading to faster metabolic clearance. For example, dimethoxy-substituted analogs in antihypertensive studies () showed moderate activity (e.g., 35% blood pressure reduction at 30 mg/kg).
- This could translate to improved in vivo efficacy compared to methoxy analogs .
Fluorophenyl vs. Other Aryl Groups
- 4-(4-Fluorophenyl)-4-hydroxypiperidine (): Hydroxyl substitution introduces polarity, contrasting with the sulfonyl group in the target compound. This difference may affect solubility and target selectivity.
- 4-[Bis(4-fluorophenyl)methyl]piperidine (): Bis-fluorophenyl groups in antihypertensive agents (e.g., compound 93) demonstrated dose-dependent efficacy (17% BP reduction at 10 mg/kg). The single fluorobenzenesulfonyl group in the target compound may offer a balance between potency and metabolic stability .
Pharmacological and Metabolic Considerations
- Antihypertensive Potential: Fluorinated piperidines in exhibited significant blood pressure reduction, suggesting the target compound’s fluorobenzenesulfonyl group may align with similar mechanisms (e.g., calcium channel blockade).
- Synergistic Effects : The combination of electron-donating (diethoxy) and electron-withdrawing (sulfonyl) groups may optimize charge distribution for receptor binding, a feature absent in simpler analogs like 1-(phenylsulfonyl)piperidine .
Data Tables: Activity and Structural Comparisons
Table 2. Structural Comparison of Sulfonyl-Modified Piperidines
Q & A
Q. What are the key synthetic pathways for synthesizing 1-(3,4-diethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine, and how are intermediates validated?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Functionalization of the piperidine ring with a 4-fluorobenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
- Step 2 : Introduction of the 3,4-diethoxybenzoyl moiety via Friedel-Crafts acylation or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Intermediate Validation : High-performance liquid chromatography (HPLC) monitors reaction progress, while nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (HRMS) confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?
- Purity Analysis : HPLC with UV detection (≥95% purity threshold) and thin-layer chromatography (TLC) for rapid screening .
- Structural Confirmation : ¹H/¹³C NMR for functional group analysis and HRMS for molecular weight verification .
- Stability Studies : Accelerated stability testing under varying pH, temperature, and light exposure, analyzed via HPLC to detect degradation products .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition : Assays targeting kinases or proteases (e.g., fluorescence-based assays using recombinant enzymes) .
- Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Receptor Binding : Radioligand displacement studies for GPCRs or ion channels .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Modifications : Replace the 4-fluorobenzenesulfonyl group with bulkier sulfonamides (e.g., 4-trifluoromethyl) to enhance target affinity .
- Piperidine Ring Adjustments : Introduce methyl or ethyl groups at the piperidine nitrogen to modulate lipophilicity and blood-brain barrier penetration .
- Data-Driven Optimization : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, followed by synthesis and in vitro validation .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Assay Replication : Repeat experiments under standardized conditions (e.g., consistent cell passage number, serum-free media) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 4-(4-fluorobenzoyl)piperidine derivatives) to identify trends .
Q. How does the 3,4-diethoxybenzoyl group influence metabolic stability in vivo?
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. The ethoxy groups may slow oxidative metabolism compared to methoxy analogs .
- Pharmacokinetic Profiling : Conduct bioavailability studies in animal models, focusing on half-life and clearance rates. Ethoxy substituents often enhance plasma stability but reduce solubility .
Q. What computational methods predict this compound’s interaction with cytochrome P450 enzymes?
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values .
- In Silico Modeling : Tools like Schrödinger’s QikProp predict CYP binding affinities based on logP and polar surface area .
Methodological Challenges and Solutions
Q. How to address low yields during the sulfonylation step of the piperidine ring?
- Optimized Conditions : Use DMAP as a catalyst and dichloromethane as a solvent at 0°C to minimize side reactions .
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate the sulfonylated intermediate .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Standardized Protocols : Pre-treat cells with identical media and passage numbers .
- Internal Controls : Include reference compounds (e.g., staurosporine for cytotoxicity) in each assay plate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
